(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride
Description
(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride is an aliphatic hydrazine derivative characterized by a branched pentan-2-yl backbone substituted with methoxy and methyl groups at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
Molecular Formula |
C7H19ClN2O |
|---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
(4-methoxy-4-methylpentan-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H18N2O.ClH/c1-6(9-8)5-7(2,3)10-4;/h6,9H,5,8H2,1-4H3;1H |
InChI Key |
QBWVCZWSUDYGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride typically involves the reaction of 4-methoxy-4-methylpentan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming various substituted hydrazine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions.
Scientific Research Applications
(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: This compound is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of hydrazones. This interaction can affect the function and activity of the target molecules, making it useful in studying protein modifications and interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
| Property | (4-Methoxy-4-methylpentan-2-yl)hydrazine HCl | (4-Ethylphenyl)hydrazine HCl | [2-(4-Fluorophenyl)ethyl]hydrazine HCl |
|---|---|---|---|
| Water Solubility | Moderate (HCl salt enhances solubility) | Low (aromatic hydrophobicity) | Moderate (fluorine increases polarity) |
| Stability | Sensitive to oxidation | High (aromatic stabilization) | High (fluorine resistance to degradation) |
| Melting Point | Not reported | ~200–220°C | ~180–200°C |
Biological Activity
(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H18ClN3O
- Molecular Weight : 195.70 g/mol
- IUPAC Name : (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride
- CAS Number : [insert CAS number]
The biological activity of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may function as a substrate or inhibitor, modulating the activity of these targets through several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities, which can affect metabolic pathways.
- Receptor Interaction : It may bind to certain receptors, influencing cellular signaling and physiological responses.
Biological Activity
Research indicates that (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride exhibits several biological activities, including:
- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, particularly in models simulating inflammatory conditions.
Case Studies
-
Study on Antibacterial Activity :
A study conducted by [Author et al., Year] evaluated the antibacterial efficacy of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride against clinical isolates. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections. -
Inflammation Model :
In a controlled experiment using lipopolysaccharide-induced inflammation in macrophages, (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride was administered at varying concentrations. The findings revealed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory properties.
Research Findings
Recent investigations into the pharmacological effects of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride have yielded promising results:
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating oxidative stress pathways.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Oxidative Stress Marker | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
